Quiflapon sodium Quiflapon sodium MK591(Quiflapon sodium) is a selective and specific 5-Lipoxygenase-activating protein (FLAP) inhibitor.IC50 value:Target: FLAPMK591 is a synthetic compound which specifically inhibits the activity of 5-Lox and is currently under development for the treatment of asthma. Research of involvement of 5-lipoxygenase activating protein in the amyloidotic phenotype of an Alzheimer/'s disease mouse model showed that a novel functional role for 5-lipoxygenase activating protein in the pathogenesis of Alzheimer/'s disease-like amyloidosis, and suggest that its pharmacological inhibition could provide a novel therapeutic opportunity for Alzheimer/'s disease. Another research showed 5-Lipoxygenase-activating protein (FLAP) inhibitor MK-0591 prevents aberrant alveolarization in newborn mice exposed to 85% oxygen in a dose- and time-dependent manner.
Brand Name: Vulcanchem
CAS No.: 147030-01-1
VCID: VC0003061
InChI: InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1
SMILES: CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+]
Molecular Formula: C34H34ClN2NaO3S
Molecular Weight: 609.2 g/mol

Quiflapon sodium

CAS No.: 147030-01-1

Cat. No.: VC0003061

Molecular Formula: C34H34ClN2NaO3S

Molecular Weight: 609.2 g/mol

* For research use only. Not for human or veterinary use.

Quiflapon sodium - 147030-01-1

CAS No. 147030-01-1
Molecular Formula C34H34ClN2NaO3S
Molecular Weight 609.2 g/mol
IUPAC Name sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
Standard InChI InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1
Standard InChI Key YPURUCMVRRNPHJ-UHFFFAOYSA-M
SMILES CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+]
Canonical SMILES CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+]

Chemical and Structural Profile of Quiflapon Sodium

Molecular Characteristics

Quiflapon sodium’s structure features a substituted indole core with a quinolinylmethoxy group, a tert-butylthio moiety, and a sodium carboxylate side chain . The 2D and 3D conformational analyses reveal a planar indole ring system that facilitates interactions with FLAP, while the bulky tert-butylthio group enhances binding specificity . The sodium salt formulation improves solubility, critical for in vivo bioavailability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC34H34ClN2NaO3S\text{C}_{34}\text{H}_{34}\text{ClN}_2\text{NaO}_3\text{S}
Molecular Weight609.2 g/mol
CAS Registry Number147030-01-1
SynonymsMK-591, L-686,708
Solubility (DMSO)82.08 mM
Solubility (Water)<0.1 mg/mL

Synthesis and Formulation

The synthesis of Quiflapon sodium involves multi-step organic reactions, including formylation and oxidation processes, to introduce the quinolinylmethoxy and tert-butylthio groups . For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies, while in vivo formulations combine PEG300 and Tween 80 to enhance solubility and stability .

Mechanism of Action: FLAP Inhibition and Leukotriene Modulation

Role of FLAP in Inflammation

FLAP is a critical cofactor for 5-lipoxygenase (5-LO), enabling the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor of pro-inflammatory leukotrienes (LTB4, LTC4) . By binding to FLAP with an IC50 of 1.6 nM , Quiflapon sodium disrupts this complex, reducing leukotriene synthesis by over 90% in human whole blood assays . This mechanism underpins its anti-inflammatory effects in conditions like asthma and atopic dermatitis .

Apoptosis Induction and Kinase Modulation

Beyond FLAP inhibition, Quiflapon sodium induces apoptosis in prostate cancer cells via c-Jun N-terminal kinase (JNK) activation, independent of PI3K-Akt or ERK pathways . Synergistic effects with PI3K inhibitors (e.g., LY294002) enhance apoptotic activity, suggesting potential for combination therapies .

Preclinical Research Findings

In Vitro Studies

  • Immune Modulation: Quiflapon sodium (10–50 μM) blocks staphylococcal enterotoxin B (SEB)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and downregulates cathepsin L, IL-17, and guanylate-binding protein 2 (GBP-2) .

  • Prostate Cancer Models: In LNCaP cells, treatment with 20 μM Quiflapon sodium triggers caspase-3 activation and DNA fragmentation within 6 hours, correlating with JNK phosphorylation .

In Vivo Efficacy

  • Hyperoxia-Induced Lung Injury: Mice treated with 20–40 mg/kg Quiflapon sodium exhibit normalized alveolarization, contrasting with the aberrant alveolar structure in untreated hyperoxia models .

  • Neuroprotection: In Tg2576 Alzheimer’s mice, dietary administration (320 mg/kg for 8 months) reduces amyloid-β plaques by 40% and brain IL-1β levels by 35%, alongside decreased phosphorylated CREB .

Table 2: Key In Vivo Outcomes

ModelDoseOutcome
Murine Peritonitis10 mg/kg i.p.70% reduction in LTC4 and LTB4 levels
Atopic Dermatitis (RHE)10 μM50% decrease in IL-8 and TSLP
Prostate Cancer Xenograft40 mg/kg oral60% tumor growth inhibition

Therapeutic Applications and Clinical Development

Neurodegenerative Diseases

The reduction of amyloid-β and neuroinflammation in Alzheimer’s models highlights its potential for neurodegenerative disorders . Ongoing studies explore its synergy with anti-amyloid antibodies .

Future Directions and Challenges

While clinical translation has been hampered by efficacy limitations, repurposing Quiflapon sodium for neurodegenerative diseases or combination therapies (e.g., with PI3K inhibitors) offers promising avenues . Further structural optimization may enhance blood-brain barrier penetration for CNS applications .

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